molecular formula C22H20FN5O2S B3400141 2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide CAS No. 1040655-78-4

2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide

Cat. No. B3400141
CAS RN: 1040655-78-4
M. Wt: 437.5 g/mol
InChI Key: QDIPQGQIEGMRKT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-d][1,2,4]triazine ring, a thioacetamide group, and a 4-fluorophenyl group . The presence of these groups suggests that this compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-d][1,2,4]triazine ring suggests that this compound could have a planar structure, while the thioacetamide group could introduce some steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorophenyl group could make this compound relatively non-polar, which would affect its solubility in different solvents .

Scientific Research Applications

Antiviral Applications

Azolo [X,Y- c ] [1,2,4]triazines, which include the compound , are structurally similar to known antiviral drugs such as acyclovir, ganciclovir, abacavir, didanosine, and entecavir . They represent a new family of antiviral drugs . The antiviral drug triazavirin is currently used in medical practice for the treatment and prevention of influenza and acute respiratory viral infections, and is also effective against tick-borne encephalitis virus .

Cancer Treatment

The compound has shown potential in cancer treatment. A set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds, which include the compound , were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Synthesis Methods

Methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo [5,1- c ] [1,2,4]-triazines .

Biological Activity

Azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

Antimetabolite Applications

Due to their structural similarity with purine antimetabolites such as mercaptopurine, fludarabine, nelarabine, and pemetrexed, azolo [X,Y- c ] [1,2,4]triazines are considered potential antimetabolites .

Other Drug Applications

Azolo [X,Y- c ] [1,2,4]triazines are structurally similar to many other drugs such as azathioprine and allopurinol, which are included in the list of vital and essential drugs . This suggests potential applications in various therapeutic areas.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation

Mode of Action

Compounds with similar structures have been found to inhibit the activity of their target enzymes . They do this by binding to the active site of the enzyme, preventing it from catalyzing its normal reactions. This leads to changes in cellular processes controlled by these enzymes.

Biochemical Pathways

CDK2 is involved in the G1/S and G2/M transitions of the cell cycle . Inhibition of CDK2 would therefore disrupt normal cell cycle progression, potentially leading to cell death.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and favorable pharmacokinetic properties They are absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted

Result of Action

If it does inhibit cdk2, it could potentially lead to cell death, as normal cell cycle progression would be disrupted . This could make the compound useful as an anticancer agent.

Future Directions

The future directions for research on this compound could include studying its synthesis, its reactions, and its potential applications. For example, it could be interesting to explore whether this compound has any biological activity .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-12-8-13(2)20(14(3)9-12)24-19(29)11-31-22-26-25-21(30)18-10-17(27-28(18)22)15-4-6-16(23)7-5-15/h4-10H,11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPQGQIEGMRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-mesitylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide

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